Technical Guide: Ethyl 10-oxoundecanoate in Chemical Synthesis and Drug Development
Technical Guide: Ethyl 10-oxoundecanoate in Chemical Synthesis and Drug Development
Executive Summary
Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a bifunctional aliphatic compound characterized by a terminal ethyl ester and a methyl ketone moiety[1]. In the realm of medicinal chemistry and agrochemical development, it serves as a critical synthetic intermediate. Its dual reactivity profiles allow for orthogonal functionalization, making it an ideal precursor for complex pharmacophores, particularly in the design of photoaffinity probes and mitochondrial Complex I (NADH:ubiquinone oxidoreductase) inhibitors[2],[3]. This whitepaper details its structural properties, the mechanistic causality behind its synthesis, and its downstream applications in drug discovery.
Chemical Architecture & Physical Properties
The utility of ethyl 10-oxoundecanoate stems from its 11-carbon aliphatic backbone, which provides significant lipophilicity (LogP ~3.10), enabling excellent membrane permeability for its downstream derivatives[1]. The spatial separation between the electrophilic ester and the ketone allows for selective nucleophilic attacks without competitive steric hindrance.
Quantitative Data Summary
Physical and chemical properties are aggregated from standard chemical databases[1].
| Property | Value |
| IUPAC Name | Ethyl 10-oxoundecanoate |
| CAS Registry Number | 36651-38-4 |
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| Canonical SMILES | CCOC(=O)CCCCCCCCC(C)=O |
| LogP | 3.10 |
| Topological Polar Surface Area | 43.37 Ų (Ester + Ketone) |
| Physical State | Liquid (at standard temperature and pressure) |
Synthetic Methodologies: The Wacker Oxidation Pathway
The most robust and scalable method for synthesizing ethyl 10-oxoundecanoate is the of its terminal alkene precursor, ethyl 10-undecenoate[2].
Mechanistic Causality
As an Application Scientist, it is vital to understand why this specific catalytic system is chosen:
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Palladium(II) Chloride ( PdCl2 ) : Acts as the primary catalyst. The electrophilic Pd(II) coordinates to the terminal alkene, activating it toward nucleophilic attack by water. The reaction strictly follows Markovnikov's rule, ensuring the oxygen is installed at the more substituted internal carbon (C10), yielding the methyl ketone rather than an aldehyde.
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Copper(II) Chloride ( CuCl2 ) : Serves as the co-catalyst. During the oxidation, Pd(II) is reduced to Pd(0). Without a reoxidant, the reaction would stall stoichiometrically. CuCl2 rapidly oxidizes Pd(0) back to Pd(II), being reduced to Cu(I) in the process[2].
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Oxygen ( O2 ) Atmosphere : Acts as the terminal oxidant, regenerating Cu(II) from Cu(I) and making the entire cycle catalytic and atom-economical[2].
Step-by-Step Experimental Protocol
The following methodology is designed as a self-validating system , ensuring researchers can verify success at each step[2].
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Reaction Setup : In a round-bottom flask, combine ethyl 10-undecenoate (2.2 g, 10.3 mmol), PdCl2 (177 mg, 1.0 mmol, ~10 mol%), and CuCl2 (0.99 g, 10 mmol)[2].
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Solvent Addition : Suspend the mixture in an 8:1 volumetric ratio of N,N-Dimethylformamide (DMF) to deionized water (8 mL DMF : 1 mL H2O )[2]. Expert Insight: DMF ensures the solubility of the lipophilic substrate, while water serves as the essential nucleophile for ketone formation.
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Oxidative Atmosphere : Purge the vessel and place it under an O2 atmosphere (e.g., via balloon). Stir vigorously for 20 hours at room temperature[2].
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In-Process Validation : Monitor the reaction via Thin-Layer Chromatography (TLC; Hexane/EtOAc). The conversion of the non-polar alkene to the polar ketone will manifest as a distinct drop in the Retention Factor ( Rf ). Cessation of O2 consumption provides a macroscopic physical indicator of completion.
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Quenching & Filtration : Dilute the mixture with diethyl ether. Filter through a short column of Florisil[2]. Expert Insight: Florisil effectively sequesters the heavy metal catalysts ( Pd and Cu ), preventing downstream contamination and toxicity in biological assays.
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Aqueous Wash & Drying : Transfer the filtrate to a separatory funnel, wash extensively with water to partition out the DMF, and dry the organic layer over anhydrous MgSO4 [2].
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Concentration : Evaporate the solvent in vacuo to yield the purified ethyl 10-oxoundecanoate[2].
Fig 1: Wacker oxidation workflow converting ethyl 10-undecenoate to ethyl 10-oxoundecanoate.
Applications in Drug Development & Chemical Biology
Ethyl 10-oxoundecanoate is highly prized in the synthesis of and potent insecticidal/acaricidal agents[2],[3].
Synthesis of NADH:Ubiquinone Oxidoreductase Inhibitors
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a prime target for novel pesticides and oncology drugs[2],[4]. Researchers utilize ethyl 10-oxoundecanoate to synthesize quinazoline derivatives that act as potent inhibitors at the rotenone-binding site[2],[5].
The synthetic logic proceeds as follows:
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Reductive Amination : The C10 ketone of ethyl 10-oxoundecanoate is converted to an amine using ammonium nitrate and sodium cyanoborohydride ( NaBH3CN )[2].
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Quinazoline Coupling : The resulting amine is coupled with 4-chloroquinazoline[2].
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Azide Functionalization : The terminal ethyl ester is reduced to an alcohol, converted to a mesylate leaving group, and displaced by an azide ion to form compounds like 4-(11-Azidoundecyl-2-amino)quinazoline[2].
This azido-quinazoline derivative serves as a photoaffinity probe. Upon UV irradiation, the azide forms a highly reactive nitrene that covalently cross-links with the ubiquinone binding pocket of Complex I, allowing researchers to map the 3D architecture of the target protein[2],[3].
Fig 2: Pathway from ethyl 10-oxoundecanoate to Complex I inhibition via quinazoline probes.
References
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Latli B., Wood E., Casida J.E. "Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes." Chemical Research in Toxicology, 1996;9(2):445-450. URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insecticidal quinazoline derivatives with (trifluoromethyl)diazirinyl and azido substituents as NADH:ubiquinone oxidoreductase inhibitors and candidate photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
